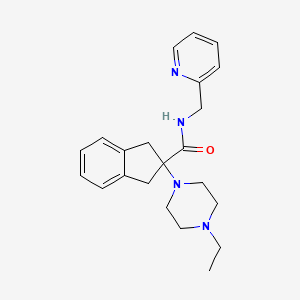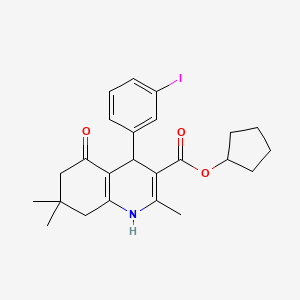
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide (EPPI) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and has shown promising results in various research studies.
作用機序
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. It has been found to have an affinity for the D2 and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and behavior. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has also been found to have anxiolytic and antipsychotic effects, which make it a potential candidate for the treatment of anxiety and schizophrenia.
実験室実験の利点と制限
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is a highly selective compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has shown promising results in various research studies, and there are several future directions for its use in scientific research. One potential direction is the development of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide-based drugs for the treatment of neurological disorders. Another direction is the use of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide in the study of the dopamine and serotonin systems in the brain. Further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide (2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide) is a chemical compound that has shown promising results in various research studies. It has a unique structure and has been extensively studied for its potential use in scientific research. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has several advantages for lab experiments, including its high selectivity and low toxicity. However, further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide and its potential applications in scientific research.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide involves the reaction of 2-(4-ethyl-1-piperazinyl)-2-indanone with 2-pyridinemethanamine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been widely studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(4-ethyl-1-piperazinyl)-N-(2-pyridinylmethyl)-2-indanecarboxamide has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-2-25-11-13-26(14-12-25)22(15-18-7-3-4-8-19(18)16-22)21(27)24-17-20-9-5-6-10-23-20/h3-10H,2,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUPUEKRQZJTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-[4-(2-thienylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5138369.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)



![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)